molecular formula C12H15ClN2O3 B2970759 6-chloro-N-(3-nitrophenyl)hexanamide CAS No. 647825-20-5

6-chloro-N-(3-nitrophenyl)hexanamide

Cat. No. B2970759
CAS RN: 647825-20-5
M. Wt: 270.71
InChI Key: HVWMGZCXIAUUQN-UHFFFAOYSA-N
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Description

6-chloro-N-(3-nitrophenyl)hexanamide, also known as A-796260, is a synthetic compound that belongs to the class of anilide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pain management.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-nitrophenyl)hexanamide involves the inhibition of the T-type calcium channel. This channel is involved in the transmission of pain signals in the nervous system. By inhibiting this channel, this compound reduces the transmission of pain signals, resulting in analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce inflammation and oxidative stress in animal models of pain. It has a good safety profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(3-nitrophenyl)hexanamide in lab experiments include its high potency, selectivity, and specificity for the T-type calcium channel. It has a good safety profile and does not produce significant side effects at therapeutic doses. The limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the research on 6-chloro-N-(3-nitrophenyl)hexanamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of pain-related disorders. Another direction is to optimize its synthesis method and improve its yield and purity. Additionally, its potential applications in other fields, such as neurology and psychiatry, could be explored. Finally, the development of more potent and selective analogs of this compound could be pursued.

Synthesis Methods

The synthesis of 6-chloro-N-(3-nitrophenyl)hexanamide involves several steps. The starting material is 3-nitrobenzoyl chloride, which is reacted with 6-chlorohexan-1-amine to form the intermediate this compound. This intermediate is then purified using column chromatography to obtain the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

6-chloro-N-(3-nitrophenyl)hexanamide has been studied for its potential applications in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain. It acts as a selective inhibitor of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system. It has also been studied for its potential applications in the treatment of neuropathic pain, migraine, and other pain-related disorders.

properties

IUPAC Name

6-chloro-N-(3-nitrophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-8-3-1-2-7-12(16)14-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWMGZCXIAUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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